6-Bromo-2,4-dihydrospiro[benzo[b][1,4]dioxepine-3,1'-cyclopropane]

Conformational restriction Spirocyclic scaffold design Ligand preorganization

6-Bromo-2,4-dihydrospiro[benzo[b][1,4]dioxepine-3,1'-cyclopropane] (CAS 1334499-94-3), also designated 3-Bromocatechol 1,1-cyclopropanemethanol cyclic ether, is a synthetic spirocyclic organobromide with the molecular formula C₁₁H₁₁BrO₂ and a molecular weight of 255.11 g/mol. It belongs to the class of 1,5-benzodioxepine spiro compounds wherein a 6-bromo-substituted benzodioxepine ring is fused via a spiro carbon to a cyclopropane ring.

Molecular Formula C11H11BrO2
Molecular Weight 255.111
CAS No. 1334499-94-3
Cat. No. B597351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2,4-dihydrospiro[benzo[b][1,4]dioxepine-3,1'-cyclopropane]
CAS1334499-94-3
Molecular FormulaC11H11BrO2
Molecular Weight255.111
Structural Identifiers
SMILESC1CC12COC3=C(C(=CC=C3)Br)OC2
InChIInChI=1S/C11H11BrO2/c12-8-2-1-3-9-10(8)14-7-11(4-5-11)6-13-9/h1-3H,4-7H2
InChIKeyARFCYTDJLCCBPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2,4-dihydrospiro[benzo[b][1,4]dioxepine-3,1'-cyclopropane] (CAS 1334499-94-3): Procurement-Ready Spirocyclic Bromide Building Block


6-Bromo-2,4-dihydrospiro[benzo[b][1,4]dioxepine-3,1'-cyclopropane] (CAS 1334499-94-3), also designated 3-Bromocatechol 1,1-cyclopropanemethanol cyclic ether, is a synthetic spirocyclic organobromide with the molecular formula C₁₁H₁₁BrO₂ and a molecular weight of 255.11 g/mol [1]. It belongs to the class of 1,5-benzodioxepine spiro compounds wherein a 6-bromo-substituted benzodioxepine ring is fused via a spiro carbon to a cyclopropane ring . The compound possesses zero hydrogen bond donors, two hydrogen bond acceptors, zero rotatable bonds, a topological polar surface area of 18.5 Ų, and a computed XLogP3 of 2.9, indicating moderate lipophilicity with high conformational rigidity [1]. It is commercially available from multiple global suppliers at standard purities of 95–98%, typically as a solid stored sealed in dry conditions at room temperature or 2–8°C .

Why Generic Substitution of 6-Bromo-2,4-dihydrospiro[benzo[b][1,4]dioxepine-3,1'-cyclopropane] Fails for Spirocyclic Library Synthesis


In-class spirocyclic benzodioxepine building blocks cannot be freely interchanged because the position and identity of the aryl halide substituent dictates the coupling chemistry available and the vector of elaboration, while the spiro-annulated cyclopropane ring imposes a distinct conformational constraint that differs fundamentally from gem-dimethyl, cyclobutyl, or piperidine-spiro analogs [1]. The 6-bromo substituent on the benzo ring is optimally positioned for palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and related transformations—to generate biaryl or heterobiaryl derivatives at the position most distant from the spiro center, a regiochemical outcome that cannot be replicated by the 6-boronic acid analog (CAS 2096335-53-2) or the pinacol boronate ester, which serve as nucleophilic coupling partners instead . Furthermore, the specific combination of a seven-membered dioxepine ring spiro-fused to cyclopropane yields a rigid, conformationally locked scaffold with an sp³-enriched framework (Fsp³ = 0.36), differentiating it from the more flexible non-spiro benzodioxepines or from spiro-benzodioxole (five-membered) analogs that present different exit vectors and spatial occupancy [1].

Quantitative Evidence Guide: 6-Bromo-2,4-dihydrospiro[benzo[b][1,4]dioxepine-3,1'-cyclopropane] vs. Closest Analogs


Conformational Rigidity: Zero Rotatable Bonds vs. Non-Spiro Benzodioxepine Comparators

The target compound possesses zero rotatable bonds due to its spirocyclic architecture wherein the cyclopropane ring is fused to the 3-position of the 1,5-benzodioxepine system [1]. By contrast, non-spiro 6-bromo-3,4-dihydro-2H-1,5-benzodioxepine (CAS 147644-11-9) retains one rotatable bond associated with the non-annulated dioxepine ring, while 6-bromo-3,3-dimethyl-2,4-dihydro-1,5-benzodioxepine bears rotatable methyl substituents . This difference in conformational freedom is quantifiable: the target compound has a rotatable bond count of 0 vs. ≥1 for all non-spiro comparators, translating to complete conformational locking [1].

Conformational restriction Spirocyclic scaffold design Ligand preorganization

Synthetic Utility: Electrophilic Cross-Coupling Handle vs. Nucleophilic Boronic Acid Analog

The 6-bromo substituent serves as an electrophilic partner for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Stille, Negishi), enabling direct C–C or C–N bond formation at the 6-position [1]. Its direct downstream derivative, (2H,4H-spiro[benzo[b][1,4]dioxepine-3,1'-cyclopropan]-6-yl)boronic acid (CAS 2096335-53-2), is a nucleophilic coupling partner that participates in the complementary coupling direction . While both compounds access the same 6-substituted product space, they are not interchangeable: the bromide is required when the coupling partner is a boronic acid/ester, whereas the boronic acid is required when the coupling partner is an aryl halide. The bromide also has a lower molecular weight (255.11 vs. 220.03 for the boronic acid) and higher lipophilicity (XLogP3 2.9 vs. not reported), which may be advantageous in early-stage fragment screening where lower molecular complexity is preferred [1].

Suzuki-Miyaura coupling Buchwald-Hartwig amination Building block orthogonality

Fraction of sp³-Hybridized Carbons (Fsp³): Enhanced Three-Dimensionality vs. Planar Benzodioxepine Analogs

The spiro-cyclopropane motif elevates the fraction of sp³-hybridized carbons (Fsp³) of the target compound to approximately 0.36 (4 sp³ carbons out of 11 total carbons) [1]. In comparison, the non-spiro analog 6-bromo-3,4-dihydro-2H-1,5-benzodioxepine (CAS 147644-11-9) has an Fsp³ of approximately 0.22 (2 sp³ carbons out of 9), while the fully unsaturated dibenzo[d,f][1,3]dioxepine scaffold has an Fsp³ approaching 0 [2]. Higher Fsp³ correlates with improved aqueous solubility, reduced promiscuous binding, and more favorable clinical attrition rates in drug discovery programs, as demonstrated by analyses of phase transitions across the pharmaceutical pipeline [3].

Fsp³ Three-dimensionality Chemical space diversity

Topological Polar Surface Area (TPSA): Favorable Membrane Permeability Profile vs. Higher-TPSA Heteroaromatic Analogs

The target compound has a computed topological polar surface area (TPSA) of 18.5 Ų, which falls well within the established threshold of <90 Ų for good oral absorption and <70 Ų for blood-brain barrier penetration [1]. In comparison, nitrogen-containing spiro-benzodioxepine analogs such as spiro[2H-1,5-benzodioxepin-3(4H),1'-cyclopropan]-7-amine (CAS 1528714-49-9) have a higher TPSA owing to the additional primary amine group, predicted to be approximately 44–50 Ų . The low TPSA of the target compound, combined with its moderate lipophilicity (XLogP3 = 2.9) and zero H-bond donors, produces a physicochemical profile consistent with CNS drug-like space, making it a preferred starting point for CNS-focused library design [1][2].

TPSA Membrane permeability CNS drug-likeness

Commercially Available Purity and Supplier Diversity: 95–98% Assay Across Multiple Vendors vs. Single-Source Analogs

The target compound is available from at least seven independently verified commercial suppliers with documented purity specifications: Bidepharm (98%), Fluorochem (95%), Combi-Blocks/eMolecules (98%), AKSci (95%), CymitQuimica (98%), ChemScene (≥98%), and MolCore (98%) . This multi-supplier landscape contrasts with certain closely related analogs such as 2',2'-dibromo-1,5-dihydrospiro[2,4-benzodioxepine-3,1'-cyclopropane] (CAS 89675-91-2), which is available from fewer sources and without broadly published purity specifications . Multi-vendor availability reduces supply chain risk, enables competitive pricing, and facilitates larger-scale procurement for library production.

Commercial availability Purity specification Supply chain reliability

Optimal Application Scenarios for 6-Bromo-2,4-dihydrospiro[benzo[b][1,4]dioxepine-3,1'-cyclopropane] in Scientific Procurement


Diversity-Oriented Synthesis of sp³-Rich Fragment Libraries for FBDD

The compound's rigid spirocyclic architecture with zero rotatable bonds and Fsp³ of ~0.36 makes it an ideal core scaffold for fragment-based drug discovery (FBDD) library construction [1]. The 6-bromo substituent serves as a single-point diversification handle for Suzuki-Miyaura coupling with diverse boronic acid partners, enabling the rapid generation of 6-aryl/heteroaryl spiro-benzodioxepine libraries while preserving the conformational lock imparted by the spiro-cyclopropane ring [2]. This approach directly addresses the need for three-dimensional fragment collections that sample underexplored regions of chemical space, as advocated by the spirocyclic building block platform .

CNS-Targeted Lead Optimization Requiring Low TPSA and Zero HBD

With a TPSA of 18.5 Ų, XLogP3 of 2.9, and zero hydrogen bond donors, this compound satisfies all key physicochemical criteria associated with CNS drug-likeness (TPSA < 70 Ų; HBD = 0) [1]. The 6-bromo position allows late-stage functionalization to introduce target-specific pharmacophores while maintaining the favorable CNS property envelope. This is particularly relevant for programs targeting GPCRs, ion channels, or intracellular enzymes expressed in the central nervous system where passive blood-brain barrier penetration is a prerequisite for in vivo efficacy [2].

Parallel Synthesis of Kinase Inhibitor Candidates via Buchwald-Hartwig Amination

The 6-bromo substituent is activated for Buchwald-Hartwig C–N coupling, enabling the systematic exploration of amine diversity at the 6-position of the spiro-benzodioxepine scaffold [1]. This is directly relevant to kinase inhibitor programs, where the benzodioxepine core can serve as a hinge-binding motif or a selectivity-conferring element, and where parallel amination arrays are routinely employed to explore structure-activity relationships across kinome panels [2].

Multi-Step Synthesis of Advanced Spirocyclic Intermediates for API Manufacturing

The compound functions as a key intermediate in multi-step synthetic routes to more complex spirocyclic scaffolds, including the pinacol boronate ester (4,4,5,5-tetramethyl-2-(2H,4H-spiro[benzo[b][1,4]dioxepine-3,1'-cyclopropan]-6-yl)-1,3,2-dioxaborolane) that can be generated via Miyaura borylation [1]. The availability of the compound at 95–98% purity from multiple ISO-certified suppliers supports its use in process chemistry workflows where intermediate quality directly impacts downstream yield and impurity profiles [2]. The compound's classification as a 'critical API intermediate' by multiple vendors confirms its relevance to pharmaceutical development pipelines .

Quote Request

Request a Quote for 6-Bromo-2,4-dihydrospiro[benzo[b][1,4]dioxepine-3,1'-cyclopropane]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.